3-Methyl-5-nitro-2-phenylpyridine
Description
3-Methyl-5-nitro-2-phenylpyridine is a pyridine derivative characterized by a methyl group at position 3, a nitro group at position 5, and a phenyl substituent at position 2. Its synthesis involves dearomatization of pyridine precursors followed by nitration, yielding the compound as a white solid with an 81% reaction efficiency . Key spectral data include:
- 1H NMR (CDCl3, δ ppm): 9.34 (s, 1H, pyridine-H), 8.39 (s, 1H, pyridine-H), 7.58–7.48 (m, 5H, phenyl-H), 2.51 (s, 3H, CH3) .
- Molecular formula: C12H10N2O2 (calculated molecular weight: 214.23 g/mol).
The nitro group at position 5 enhances electron-withdrawing effects, influencing reactivity and stability, while the phenyl and methyl groups contribute to steric and electronic modulation.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyl-5-nitro-2-phenylpyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-7-11(14(15)16)8-13-12(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
AWHUICIVVCHBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The table below compares 3-methyl-5-nitro-2-phenylpyridine with structurally related pyridine compounds from published
Key Observations:
- Molecular Weight: The target compound (214.23 g/mol) is lighter than the chloro-substituted derivatives in (466–545 g/mol), reflecting fewer aromatic rings and absence of halogens like chlorine .
- Melting Points: Chloro- and nitro-substituted pyridines (e.g., ) exhibit high melting points (268–287°C), likely due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). The absence of such data for this compound limits direct comparison, but nitro groups generally elevate melting points .
- Substituent Effects: Nitro vs. Halogen vs. Methyl: Chlorine substituents () increase molecular weight and polarity, whereas methyl groups (target compound) enhance lipophilicity .
Spectral and Analytical Data
- 1H NMR: The target compound’s aromatic proton shifts (δ 9.34 and 8.39 ppm) are consistent with nitro-substituted pyridines, while methyl groups (δ 2.51 ppm) align with analogous methylpyridines . In contrast, amino-substituted pyridines () exhibit downfield shifts for NH2 groups (~5–6 ppm) .
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